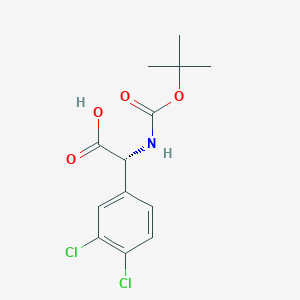
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a Boc group, followed by the introduction of the dichlorophenyl moiety through a series of reactions such as halogenation and nucleophilic substitution. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dichlorophenyl moiety with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds, which are important in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in molecular biology and biochemistry.
Medicine
In medicine, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The dichlorophenyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dichlorophenyl)acetic acid
Uniqueness
Compared to similar compounds, ®-2-((tert-Butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid stands out due to its specific stereochemistry and the presence of both the Boc protecting group and the dichlorophenyl moiety. These features confer unique reactivity and binding properties, making it particularly useful in applications requiring precise molecular interactions and transformations.
Propriétés
Formule moléculaire |
C13H15Cl2NO4 |
|---|---|
Poids moléculaire |
320.16 g/mol |
Nom IUPAC |
(2R)-2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Clé InChI |
UMIXQOHZODWWEI-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
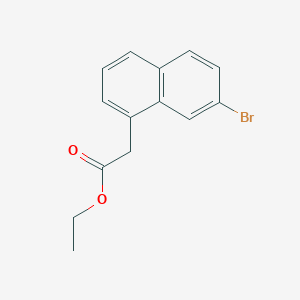
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
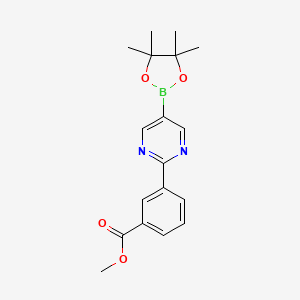
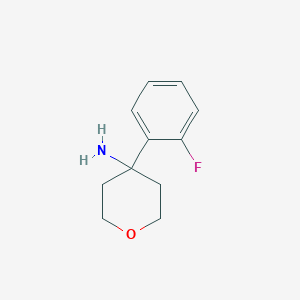
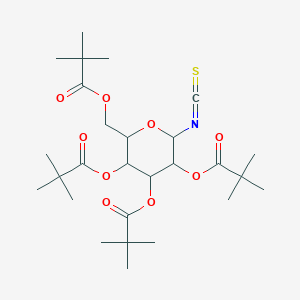
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)

![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
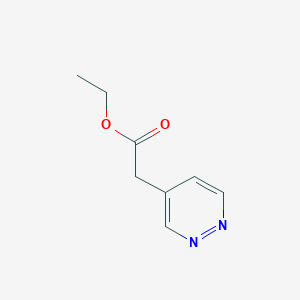

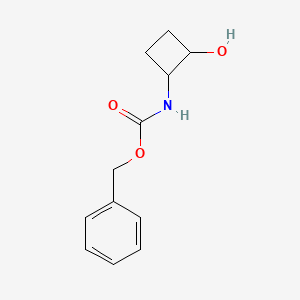
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
